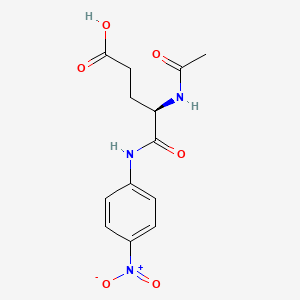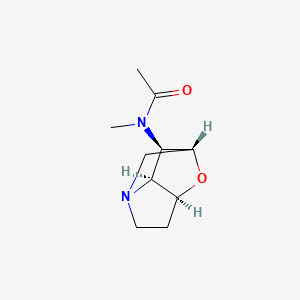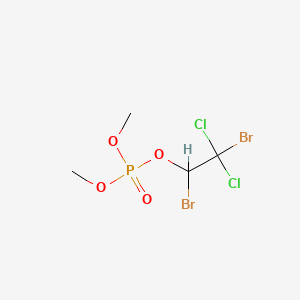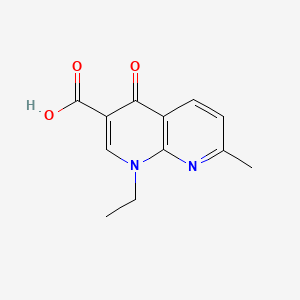
NBD-556
Overview
Description
N1-(4-Chlorophenyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)-ethanediamide, commonly known as NBD-556, is a small molecule mimetic of CD4. It is primarily recognized for its role as an HIV-1 entry inhibitor. This compound binds to the HIV-1 envelope protein gp120, inducing conformational changes that mimic those caused by the cellular receptor CD4 binding .
Mechanism of Action
Target of Action
NBD-556, also known as N-(4-chlorophenyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide or N1-(4-chlorophenyl)-N2-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide, is a small molecule mimetic of CD4 . Its primary target is the HIV-1 envelope protein gp120 . The gp120 protein plays a crucial role in the entry of HIV-1 into host cells .
Mode of Action
This compound inhibits HIV-1 entry by blocking the interaction between gp120 and CD4 . It binds to a cavity in gp120 that would accommodate the Phe43 residue of the CD4 receptor in the gp120-CD4 complex structure . This binding induces restructuring of gp120 analogous to CD4 binding .
Biochemical Pathways
The binding of this compound to gp120 disrupts the initial attachment step of the HIV-1 viral life cycle, which is mediated by the interaction between gp120 and the host receptor CD4 . This disruption prevents the subsequent steps of viral entry, including coreceptor binding and membrane fusion .
Pharmacokinetics
This suggests that this compound may induce gp120 to a conformation similar to the CD4-bound state .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 entry into CD4-expressing target cells . It also enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This dual action makes this compound a potent inhibitor of HIV-1 infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistance mutations in HIV-1 can affect the effectiveness of this compound . Additionally, the structural environment of the gp120 protein, such as the presence of variable loops and noncovalent interactions with gp41, can impact the binding of this compound .
Biochemical Analysis
Biochemical Properties
NBD-556 interacts with the HIV-1 envelope protein gp120, inducing a restructuring of gp120 analogous to CD4 binding . This interaction is crucial in the biochemical reactions involving HIV-1 entry into host cells .
Cellular Effects
This compound moderately inhibits virus entry into CD4-expressing target cells and enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This suggests that this compound can influence cell function by modulating the entry of HIV-1 into cells .
Molecular Mechanism
The mechanism of action of this compound involves blocking the gp120-CD4 interaction, which is essential for HIV-1 entry into host cells . It binds within a conserved gp120 cavity, leading to conformational changes in gp120 .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not reported in the available literature. The compound has shown promise in preclinical studies for its antiviral activity .
Metabolic Pathways
Its role in inhibiting HIV-1 entry suggests it may interact with enzymes or cofactors involved in viral replication and infection processes .
Transport and Distribution
Its role as a CD4 mimetic suggests it may interact with cellular transporters or binding proteins involved in HIV-1 entry .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role in interacting with the HIV-1 envelope protein gp120, it is likely to be involved in processes at the cell membrane where viral entry occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD-556 involves the reaction of 4-chlorophenyl isocyanate with 2,2,6,6-tetramethyl-4-piperidinol to form the corresponding urea derivative. This intermediate is then reacted with ethylenediamine to yield this compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through crystallization and chromatography techniques to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
NBD-556 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
NBD-556 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying small molecule interactions with proteins.
Biology: Investigated for its role in inhibiting HIV-1 entry into host cells.
Medicine: Explored as a potential therapeutic agent for preventing HIV-1 infection.
Industry: Utilized in the development of new antiviral drugs and screening assays for HIV-1 inhibitors.
Comparison with Similar Compounds
. These compounds share similar structures and mechanisms of action but differ in their binding affinities and inhibitory activities. NBD-556 is unique in its specific binding to the gp120 protein and its ability to induce conformational changes that mimic CD4 binding .
List of Similar Compounds
- NBD-557
- NBD-09027
- NBD-10007
- NBD-11009
- NBD-11018
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLQCIOURANAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364454 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333353-44-9 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBD-556 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)













